molecular formula C18H22N2O2 B1391249 N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide CAS No. 1020723-24-3

N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide

Cat. No.: B1391249
CAS No.: 1020723-24-3
M. Wt: 298.4 g/mol
InChI Key: WUFMKHBACSTNMJ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide: is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a phenoxy group attached to a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 2-methylphenol, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting 5-amino-2-methylphenol is then reacted with 2-(2-methylphenoxy)butanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents such as alkoxides or amines can be employed under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Introduction of different substituents on the phenoxy group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its ability to interact with specific molecular targets.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Therapeutic Applications: It may have therapeutic potential in treating certain diseases by modulating biological pathways.

Industry:

    Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals.

    Pharmaceuticals: It can be used in the production of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

  • N-(5-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-butanamide
  • N-(5-Amino-2-methylphenyl)-2-(2-fluorophenoxy)-butanamide
  • N-(5-Amino-2-methylphenyl)-2-(2-bromophenoxy)-butanamide

Comparison:

  • Structural Differences: The primary difference between these compounds lies in the substituent on the phenoxy group (chlorine, fluorine, bromine).
  • Reactivity: The presence of different substituents can affect the compound’s reactivity and interaction with molecular targets.
  • Applications: While all these compounds may have similar applications, their efficacy and specificity can vary based on the substituent.

N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-16(22-17-8-6-5-7-13(17)3)18(21)20-15-11-14(19)10-9-12(15)2/h5-11,16H,4,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFMKHBACSTNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)N)C)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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